4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodobutyrophenone
Description
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-iodobutyrophenone is a halogenated aromatic ketone featuring a butyrophenone backbone (four-carbon chain) substituted with a 5,5-dimethyl-1,3-dioxane ring at the 4-position and an iodine atom at the 2'-position of the phenyl ring. The 1,3-dioxane moiety acts as a stabilizing acetal group, enhancing the compound’s stability under acidic conditions, while the iodine substituent provides a heavy halogen atom with unique electronic and steric properties. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry, particularly in Suzuki-Miyaura cross-coupling reactions due to the iodine atom’s reactivity .
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IO3/c1-16(2)10-19-15(20-11-16)9-5-8-14(18)12-6-3-4-7-13(12)17/h3-4,6-7,15H,5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLGNMBISXCWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645903 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-54-1 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-iodobutyrophenone typically involves multiple steps. One common method includes the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with appropriate reagents to introduce the iodobutyrophenone moiety. The reaction conditions often involve the use of dry dichloromethane as a solvent and trifluoroacetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-iodobutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming a simpler hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium hydroxide, ammonia, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons.
Scientific Research Applications
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-iodobutyrophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-iodobutyrophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Halogen Substituents: Iodo derivatives (e.g., target compound) exhibit higher molecular weights and enhanced leaving-group capacity compared to fluoro or bromo analogs (e.g., 2'-bromo valerophenone, ). The iodine atom’s polarizability facilitates nucleophilic aromatic substitution, making it valuable in coupling reactions .
- Chain Length: Valerophenone derivatives (C5 chain) generally have higher lipophilicity than butyrophenones (C4), influencing bioavailability in pharmaceutical contexts .
- Steric Effects : Bulky substituents like 4'-isopropyl () reduce reactivity in sterically demanding reactions compared to smaller groups (e.g., fluoro).
Stability and Handling
Biological Activity
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodobutyrophenone (CAS No. 898785-54-1) is a synthetic compound with potential applications in the field of medicinal chemistry, particularly in anti-cancer therapies. This article explores its biological activity, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₁IO₃
- Molecular Weight : 388.24 g/mol
- Boiling Point : 425.2 ± 30.0 °C (predicted)
- Density : 1.391 ± 0.06 g/cm³ (predicted)
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. The proposed mechanism involves the modulation of mRNA splicing and interaction with the spliceosome, which leads to cell cycle arrest at both G1 and G2/M phases . This disruption in normal cellular processes can result in increased apoptosis in tumor cells.
Biological Activity and Cytotoxicity
The biological activity of this compound has been evaluated through various studies:
Cytotoxicity Data
A summary of the cytotoxic effects observed in different cancer cell lines is presented below:
| Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|
| MCF-7 (Breast) | < 5 | Significant reduction in viability |
| HeLa (Cervical) | < 10 | Induced apoptosis |
| A549 (Lung) | < 8 | Cell cycle arrest observed |
| PC3 (Prostate) | < 4 | High selectivity for cancerous cells |
These findings suggest that the compound exhibits potent anti-cancer properties across a range of tumor types.
Case Studies
- Study on mRNA Splicing Modulators : A study reported that analogs of this compound demonstrated significant cytotoxicity with IC₅₀ values in the low nanomolar range against multiple tumor cell lines. The compounds affected mRNA splicing mechanisms and led to cell cycle arrest .
- Comparative Analysis with Cisplatin : In a comparative study against cisplatin, it was found that certain derivatives of the compound showed enhanced activity, with IC₅₀ values significantly lower than those for cisplatin across various cancer models . This highlights the potential of this compound as a more effective therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
